3-Chlorotoluene-2,4,6-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

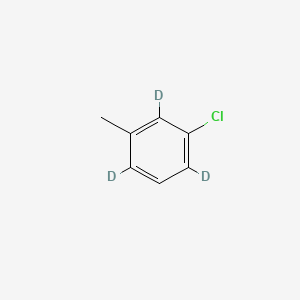

2-chloro-1,3,5-trideuterio-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOUNOBYRMOXQQ-QGZYMEECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1C)[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chlorotoluene-2,4,6-d3 CAS 1219803-79-8 properties

Technical Monograph: 3-Chlorotoluene-2,4,6-d3 (CAS 1219803-79-8)

Executive Summary

This compound (CAS 1219803-79-8) is a highly specialized, stable isotope-labeled derivative of 3-chlorotoluene (m-chlorotoluene). Characterized by the selective replacement of protium with deuterium at the 2, 4, and 6 positions of the benzene ring, this compound serves as a critical tool in analytical chemistry and drug metabolism and pharmacokinetics (DMPK) research.

Its primary utility lies in its role as an Internal Standard (IS) for the quantification of chlorotoluenes in environmental and biological matrices via Mass Spectrometry (GC-MS/LC-MS). Furthermore, the strategic placement of deuterium atoms at metabolically active sites (ortho and para positions relative to the functional groups) makes it a valuable probe for Kinetic Isotope Effect (KIE) studies, enabling researchers to elucidate metabolic pathways involving aromatic hydroxylation.

Physicochemical Profile

The following table contrasts the properties of the deuterated standard with its non-labeled parent compound. While chemical behavior remains largely identical, the isotopic mass shift is the defining feature for analytical differentiation.

| Property | 3-Chlorotoluene (Unlabeled) | This compound |

| CAS Number | 108-41-8 | 1219803-79-8 |

| Molecular Formula | C₇H₇Cl | C₇H₄D₃Cl |

| Molecular Weight | 126.58 g/mol | 129.60 g/mol |

| Isotopic Purity | Natural Abundance | ≥ 98 atom % D |

| Appearance | Colorless Liquid | Colorless Liquid |

| Density | 1.072 g/mL | ~1.09 g/mL (Estimated) |

| Boiling Point | 160–162 °C | 160–162 °C |

| Solubility | Insoluble in water; Soluble in EtOH, Ether | Insoluble in water; Soluble in EtOH, Ether |

| Flash Point | 50 °C (Closed Cup) | 50 °C (Closed Cup) |

Synthesis & Manufacturing Methodology

The synthesis of this compound requires precise regiochemical control to ensure deuterium incorporation exclusively at the 2, 4, and 6 positions. The most robust protocol utilizes m-toluidine as the starting material, leveraging the strong ortho/para directing power of the amino group to facilitate H/D exchange, followed by a Sandmeyer reaction to install the chlorine atom.

Protocol: Acid-Catalyzed Exchange & Sandmeyer Transformation

-

H/D Exchange (Activation):

-

Precursor: m-Toluidine (3-aminotoluene).

-

Reagents: D₂O (Deuterium Oxide), DCl (Deuterium Chloride).

-

Mechanism: The amino group at position 3 activates positions 2, 4, and 6 toward Electrophilic Aromatic Substitution. Heating in D₂O/acid facilitates rapid exchange of protons for deuterons at these specific sites.

-

Intermediate: m-Toluidine-2,4,6-d3.

-

-

Diazotization:

-

Reagents: NaNO₂ (Sodium Nitrite), DCl/D₂O, 0–5 °C.[1]

-

Process: The deuterated amine is converted into the diazonium salt. The use of deuterated acid is critical here to prevent back-exchange of the labile ring deuteriums during the acidic reaction conditions.

-

-

Sandmeyer Reaction (Chlorination):

Synthesis Workflow Diagram

Figure 1: Synthetic pathway converting m-toluidine to this compound via regioselective H/D exchange and Sandmeyer chemistry.

Analytical Applications

A. Mass Spectrometry Internal Standard

In quantitative analysis, this compound serves as an ideal Internal Standard (IS).

-

Mass Shift (+3 Da): The replacement of three hydrogens with deuterium increases the molecular ion mass by 3 units (m/z 126 → 129). This shift is sufficient to separate the IS signal from the analyte signal in SIM (Selected Ion Monitoring) modes without spectral overlap.

-

Co-Elution: Being an isotopologue, it co-elutes with the analyte in gas chromatography (GC) and liquid chromatography (LC), correcting for matrix effects, injection variability, and detector drift in real-time.

B. Metabolic Stability & KIE Studies

In Drug Metabolism and Pharmacokinetics (DMPK), this compound is used to study metabolic "hot spots."

-

Metabolic Pathways: 3-Chlorotoluene is typically metabolized via:

-

Methyl Oxidation: Conversion to 3-chlorobenzyl alcohol (and subsequently benzoic acid).

-

Ring Hydroxylation: Cytochrome P450-mediated oxidation at the electron-rich ortho and para positions.

-

-

Deuterium Blockade: The C-D bond is significantly stronger than the C-H bond (Primary Kinetic Isotope Effect). By placing deuterium at positions 2, 4, and 6, researchers can block ring hydroxylation at these sites.

-

Application: If metabolic clearance is significantly reduced in the deuterated analog compared to the parent, it confirms that ring hydroxylation at positions 2, 4, or 6 is the rate-determining step.

-

Metabolic Blocking Logic

Figure 2: Schematic of Kinetic Isotope Effect (KIE) where deuteration at positions 2, 4, and 6 impedes CYP450-mediated ring hydroxylation.

Safety & Handling

Warning: While often used in small quantities for research, 3-Chlorotoluene derivatives possess significant toxicity profiles.

-

GHS Classification:

-

Flammable Liquid (Category 3): Keep away from heat/sparks.[3][4]

-

Acute Toxicity (Inhalation/Skin): Harmful if inhaled.[3] Fatal in contact with skin (H310) is a classification for some chlorotoluenes; treat with extreme caution.[3]

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[3][4][5]

-

-

Handling Protocol:

-

PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

-

Ventilation: Always handle inside a certified chemical fume hood.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon) to prevent moisture ingress, although the C-D bonds are stable.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7931, 3-Chlorotoluene. Retrieved from [Link]

-

Organic Syntheses (1923). o-Chlorotoluene and p-Chlorotoluene (Sandmeyer Reaction Protocol). Org.[1][6] Synth. 1923, 3, 33. Retrieved from [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. cpachem.com [cpachem.com]

- 4. lobachemie.com [lobachemie.com]

- 5. 3-Chlorotoluene | C7H7Cl | CID 7931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2016103722A1 - Vitamin d3 derivatives and pharmaceutical use thereof - Google Patents [patents.google.com]

chemical structure of 3-Chlorotoluene-2,4,6-d3

Structural Characterization, Synthetic Logic, and Bioanalytical Utility

Executive Summary

3-Chlorotoluene-2,4,6-d3 (CAS: 1219803-79-8) represents a high-fidelity stable isotope-labeled internal standard (SIL-IS) utilized critically in environmental forensics and drug metabolism/pharmacokinetics (DMPK). Distinguished by its specific deuterium incorporation at the ortho and para positions relative to the methyl group, this isotopologue offers superior resistance to H/D back-exchange compared to randomly labeled analogs. This guide provides a comprehensive technical analysis of its chemical structure, the mechanistic basis of its synthesis, and its validation in mass spectrometry-based quantitation.

Part 1: Chemical Identity & Physiochemical Properties

The specific substitution pattern of this compound is not arbitrary; it follows the thermodynamic control of electrophilic aromatic substitution. The deuterium atoms are located at the most electron-rich positions of the benzene ring, activated by the methyl group and the chlorine atom.

Table 1: Physiochemical Specifications[1]

| Property | Specification | Technical Note |

| Chemical Name | This compound | Also cited as m-Chlorotoluene-d3 |

| CAS Registry | 1219803-79-8 | Distinct from unlabelled (108-41-8) |

| Formula | C₇H₄ClD₃ | |

| Molecular Weight | 129.60 g/mol | +3.02 Da shift vs. native (126.58) |

| Isotopic Purity | ≥ 98 atom % D | Critical to minimize M+0 interference |

| Boiling Point | ~160–162 °C | Similar to native; D-substitution slightly lowers BP (inverse isotope effect) |

| Solubility | Chloroform, Methanol, DMSO | Lipophilic; low aqueous solubility |

Part 2: Synthetic Pathways & Deuterium Incorporation

The Mechanistic Logic of Regioselectivity

The synthesis of the 2,4,6-d3 isomer is a textbook example of directed electrophilic aromatic substitution .

-

Directing Effects:

-

Methyl Group (C1): Strongly activating, ortho/para director.

-

Chlorine Atom (C3): Deactivating, but ortho/para director.

-

-

Synergy:

-

Position 2: Ortho to Methyl, Ortho to Chlorine. (Highly Activated)

-

Position 4: Para to Methyl, Ortho to Chlorine. (Highly Activated)

-

Position 6: Ortho to Methyl, Para to Chlorine. (Highly Activated)

-

Position 5: Meta to both groups. (Least Activated)

-

Therefore, acid-catalyzed Hydrogen-Deuterium (H/D) exchange utilizing D₂O and a Lewis acid or deuterated mineral acid (DCl) selectively labels positions 2, 4, and 6.

Experimental Workflow: Acid-Catalyzed Exchange

The following DOT diagram illustrates the self-validating synthesis loop, ensuring high isotopic enrichment.

Figure 1: Acid-catalyzed H/D exchange mechanism targeting the electronically activated 2, 4, and 6 positions.

Part 3: Analytical Validation

Trustworthiness in using this compound relies on verifying that the deuterium is exactly where claimed.

Nuclear Magnetic Resonance (NMR) Validation

The ¹H-NMR spectrum provides the definitive structural proof.

-

Native 3-Chlorotoluene: Shows a complex aromatic region (4 protons) and a methyl singlet.

-

This compound:

-

Aromatic Region: The signals corresponding to positions 2, 4, and 6 disappear (silent in ¹H-NMR).

-

Remaining Signal: Only the proton at Position 5 remains. It appears as a singlet (or a finely split triplet due to weak J coupling with adjacent Deuteriums).

-

Integration Ratio: The integration of the Methyl group (3H) to the Aromatic region (1H) shifts from 3:4 (native) to 3:1 (deuterated).

-

Mass Spectrometry (MS) Validation[2]

-

Mass Shift: The molecular ion peak (M⁺) shifts from m/z 126 to m/z 129.

-

Isotopic Clustering: The presence of Chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) creates a characteristic "M" and "M+2" pattern.

-

Native: 126 (100%), 128 (32%).

-

d3-Label: 129 (100%), 131 (32%).

-

Note: Any signal at m/z 126 indicates incomplete deuteration (isotopic impurity), which must be <2% for quantitative accuracy.

-

Part 4: Applications in DMPK & Bioanalysis

The "Gold Standard" Internal Standard

In quantitative LC-MS/MS or GC-MS, this compound is superior to structural analogs (surrogates) because it shares the exact physicochemical properties of the analyte but is mass-differentiated.

Mechanism of Error Correction

It corrects for Matrix Effects (Ion Suppression/Enhancement).[1][2] Because the deuterated standard co-elutes with the analyte, any suppression affecting the analyte affects the standard equally.

Figure 2: Workflow demonstrating how the SIL-IS corrects for matrix-induced ionization suppression.

Kinetic Isotope Effect (KIE) Studies

This molecule is also used to probe metabolic pathways.

-

Metabolic Stability: If the primary metabolic route involves oxidation of the aromatic ring (e.g., arene oxide formation), the presence of Deuterium at 2,4,6 will significantly slow down the reaction rate (

) due to the stronger C-D bond. -

Pathway Identification: If the reaction rate remains unchanged, metabolism likely occurs at the methyl group (oxidation to benzyl alcohol) or the chlorine (displacement), as these sites are not deuterated.

References

- W. A. Korfmacher. (2009). Using Mass Spectrometry for Drug Metabolism Studies. CRC Press. (Context: Principles of SIL-IS in DMPK).

-

Gu, H., et al. (2017). "The Value of Deuterated Internal Standards in High-Throughput LC-MS/MS Bioanalysis." Bioanalysis. Retrieved from [Link]

- March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Context: Mechanism of Electrophilic Aromatic Substitution and Directing Effects).

Sources

The Isotopic Distinction: A Technical Guide to m-Chlorotoluene and 3-Chlorotoluene-d3 for Researchers

In the landscape of modern analytical chemistry and drug development, precision and accuracy are paramount. The ability to distinguish and quantify specific molecules within complex matrices underpins the success of research, from metabolic studies to environmental analysis. This guide delves into the nuanced yet critical differences between m-chlorotoluene and its deuterated isotopologue, 3-Chlorotoluene-d3. We will explore their fundamental properties, the rationale behind the use of isotopic labeling, and provide practical, field-proven insights into their application, particularly in quantitative mass spectrometry.

Foundational Chemistry: Unveiling the Molecular Structures

At their core, m-chlorotoluene and 3-Chlorotoluene-d3 are structurally almost identical. Both consist of a toluene molecule with a chlorine atom substituted at the third (meta) position on the benzene ring. The critical distinction lies in the isotopic composition of the aromatic ring. In 3-Chlorotoluene-d3, three hydrogen atoms on the benzene ring have been replaced with deuterium atoms.

Caption: Chemical structures of m-chlorotoluene and 3-Chlorotoluene-d3.

This seemingly subtle isotopic substitution has profound implications for its application in analytical methodologies, which will be the focus of this guide.

Physicochemical Properties: A Comparative Analysis

While chemically very similar, the difference in isotopic mass leads to slight variations in the physicochemical properties of m-chlorotoluene and 3-Chlorotoluene-d3. These are summarized in the table below.

| Property | m-Chlorotoluene | 3-Chlorotoluene-d3 |

| Chemical Formula | C₇H₇Cl | C₇H₄D₃Cl |

| Molecular Weight | 126.58 g/mol [1] | 129.60 g/mol |

| Boiling Point | 160-162 °C[2] | Expected to be very similar to m-chlorotoluene |

| Melting Point | -48 °C[2] | Expected to be slightly different from m-chlorotoluene |

| Density | 1.072 g/mL at 25 °C[1] | Expected to be slightly higher than m-chlorotoluene |

The most significant difference, and the one that is exploited in its primary application, is the molecular weight. The mass difference of approximately 3 Da allows for clear differentiation in a mass spectrometer. Other physical properties such as boiling point and chromatographic retention time are nearly identical, which is a crucial characteristic for its use as an internal standard.

The Power of Isotopic Labeling: 3-Chlorotoluene-d3 as an Internal Standard

The primary and most critical application of 3-Chlorotoluene-d3 is as an internal standard for the quantitative analysis of m-chlorotoluene, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS). This technique, known as isotope dilution mass spectrometry, is a gold standard for accurate quantification.

The core principle is that a known amount of the deuterated standard (3-Chlorotoluene-d3) is added to a sample containing an unknown amount of the non-deuterated analyte (m-chlorotoluene) before any sample preparation or analysis. Because the deuterated standard is chemically identical to the analyte, it will behave in the same way during extraction, derivatization, and injection into the GC-MS system. Any loss of the analyte during sample workup will be accompanied by a proportional loss of the internal standard.

The mass spectrometer can easily distinguish between the analyte and the internal standard due to their mass difference. By comparing the peak area of the analyte to the peak area of the known amount of internal standard, a precise and accurate concentration of the analyte in the original sample can be determined, effectively correcting for variations in sample recovery and instrument response.

Mass Spectral Characteristics: The Key to Differentiation

The utility of 3-Chlorotoluene-d3 as an internal standard is fundamentally reliant on the ability of a mass spectrometer to differentiate it from m-chlorotoluene. Electron ionization (EI) mass spectrometry of m-chlorotoluene typically shows a molecular ion peak (M⁺) at m/z 126 and a characteristic isotopic pattern due to the presence of the ³⁷Cl isotope at m/z 128.

For 3-Chlorotoluene-d3, the molecular ion peak will be shifted by +3 mass units to m/z 129, with its corresponding ³⁷Cl isotope peak at m/z 131. This clear separation in the mass-to-charge ratio allows for selective monitoring of both the analyte and the internal standard without interference.

Experimental Protocol: Quantitative Analysis of m-Chlorotoluene using GC-MS and Isotope Dilution

The following is a representative, field-proven protocol for the quantitative analysis of m-chlorotoluene in a solvent matrix using 3-Chlorotoluene-d3 as an internal standard.

5.1. Materials and Reagents

-

m-Chlorotoluene standard

-

3-Chlorotoluene-d3 internal standard

-

High-purity solvent (e.g., methanol, dichloromethane) for dilutions

-

Volumetric flasks and pipettes

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

5.2. Standard Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of m-chlorotoluene and 3-Chlorotoluene-d3 in separate 10 mL volumetric flasks and dilute to volume with the chosen solvent.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the 3-Chlorotoluene-d3 primary stock solution to a concentration of 10 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by adding varying amounts of the m-chlorotoluene primary stock solution to volumetric flasks. Spike each calibration standard with a constant amount of the internal standard spiking solution to achieve a final internal standard concentration of, for example, 1 µg/mL. Dilute to volume with the solvent. A typical calibration curve might have concentrations of 0.1, 0.5, 1, 5, 10, and 20 µg/mL of m-chlorotoluene.

5.3. Sample Preparation

-

Accurately measure a known volume or weight of the sample.

-

Spike the sample with the same constant amount of the internal standard spiking solution as used for the calibration standards.

-

If necessary, perform any required extraction or cleanup steps.

-

Dilute the sample to a final volume with the solvent.

5.4. GC-MS Analysis

-

GC Column: e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless or with an appropriate split ratio).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

m-Chlorotoluene: Monitor ions m/z 126 (quantification) and 91 (qualifier).

-

3-Chlorotoluene-d3: Monitor ion m/z 129 (quantification).

-

5.5. Data Analysis

-

Integrate the peak areas for the quantification ions of m-chlorotoluene (m/z 126) and 3-Chlorotoluene-d3 (m/z 129) in both the calibration standards and the samples.

-

Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

-

Generate a calibration curve by plotting the area ratio (Area_analyte / Area_IS) against the concentration ratio (Concentration_analyte / Concentration_IS).

-

Calculate the concentration of m-chlorotoluene in the samples using the area ratio from the sample chromatogram and the calibration curve.

Caption: Experimental workflow for quantitative analysis using isotope dilution.

Synthesis of 3-Chlorotoluene-d3: A Note on Isotopic Labeling

The synthesis of 3-Chlorotoluene-d3 is typically achieved by employing a deuterated starting material. A common synthetic route for non-deuterated m-chlorotoluene involves the diazotization of m-toluidine followed by a Sandmeyer reaction. To produce the deuterated analog, one would start with a deuterated version of m-toluidine. The deuteration of the aromatic ring can be accomplished through various methods, such as acid-catalyzed hydrogen-deuterium exchange on the aniline precursor.

Conclusion: The Analytical Advantage of Isotopic Distinction

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7931, 3-Chlorotoluene" PubChem, [Link].

-

LookChem. "108-41-8 3-Chlorotoluene C7H7Cl" LookChem, [Link].

-

NIST. "Benzene, 1-chloro-3-methyl-" NIST Chemistry WebBook, [Link].

-

Watson International Ltd. "m-Chlorotoluene/3-Chlorotoluene CAS 108-41-8" Watson International, [Link].

Sources

isotopic enrichment levels of 3-Chlorotoluene-2,4,6-d3

An In-Depth Technical Guide to the Isotopic Enrichment of 3-Chlorotoluene-2,4,6-d3

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and methodologies for determining the isotopic enrichment levels of this compound. We will delve into the core concepts of isotopic labeling, the rationale behind analytical method selection, and detailed, field-proven protocols for accurate characterization.

Isotopically labeled compounds are indispensable tools in modern scientific research. The strategic replacement of an atom with one of its heavier, stable isotopes can unlock profound insights into reaction mechanisms, metabolic pathways, and pharmacokinetics. Deuterium (²H or D), a stable isotope of hydrogen, is particularly valuable. Replacing a hydrogen atom with deuterium creates a carbon-deuterium (C-D) bond that is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[1] This seemingly subtle change can significantly slow down metabolic processes where C-H bond cleavage is the rate-limiting step, a phenomenon known as the Kinetic Isotope Effect (KIE).[1][]

This effect is leveraged in drug development to enhance a drug's metabolic stability, potentially improving its half-life, reducing toxic metabolite formation, and allowing for more favorable dosing regimens.[][3] 3-Chlorotoluene, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, is an important building block.[4][5][6] Its deuterated analogue, this compound, serves as a valuable research compound and an internal standard in quantitative analyses using mass spectrometry.[7][8]

Accurate determination of the isotopic enrichment—the extent of deuterium incorporation at specific sites—is not merely a quality control metric; it is fundamental to the validity of the research.[7][9][10] It ensures the reliability of quantitative data and the correct interpretation of experimental outcomes. This guide provides the necessary framework for achieving that analytical certainty.

Foundational Concepts: Isotopic Enrichment vs. Species Abundance

Before proceeding to analytical protocols, it is critical to distinguish between two often-confused terms:

-

Isotopic Enrichment: This refers to the percentage of deuterium found at a specific, labeled position within a molecule.[11][12] For this compound, if the isotopic enrichment is stated as "98 atom % D," it means that for any given labeled position (2, 4, or 6), there is a 98% probability of finding a deuterium atom and a 2% probability of finding a hydrogen atom.[13]

-

Species Abundance: This refers to the percentage of the entire population of molecules that have a specific, complete isotopic composition.[11][12]

These two concepts are not interchangeable. A batch of material with 98% isotopic enrichment will not contain 98% fully deuterated (d₃) molecules. Instead, it will consist of a predictable distribution of isotopologues (d₃, d₂, d₁, and d₀). This distribution can be calculated using a binomial expansion. For a d₃ compound with 98% (0.98) enrichment, the species abundance would be approximately:

-

d₃ (C₇H₄D₃Cl): (0.98)³ = 94.1%

-

d₂ (C₇H₅D₂Cl): 3 x (0.98)² x (0.02) = 5.8%

-

d₁ (C₇H₆DCl): 3 x (0.98) x (0.02)² = 0.1%

-

d₀ (C₇H₇Cl): (0.02)³ = <0.01%

Understanding this distinction is crucial, as different analytical techniques are better suited to measuring one concept over the other. A comprehensive characterization, therefore, requires a multi-faceted analytical approach.[7][14]

The Dual-Pillar Approach to Isotopic Characterization

No single technique provides a complete picture of isotopic labeling. A robust and self-validating system relies on the combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][9]

-

NMR Spectroscopy excels at confirming the positions of the deuterium labels and quantifying the site-specific isotopic enrichment.[7][14]

-

Mass Spectrometry is unparalleled in its ability to separate and quantify the relative abundance of each molecular species (isotopologue) based on mass.[10][11]

By integrating data from both methods, we can confirm the structural integrity of the compound and generate a highly accurate and reliable profile of its isotopic composition.[7][9]

Caption: Combined NMR and GC-MS analytical workflow.

Experimental Protocol 1: Isotopic Enrichment by ¹H NMR Spectroscopy

This method quantifies the average isotopic enrichment across the labeled positions by comparing the signal intensity of residual protons at these sites to the signal from a non-deuterated site within the same molecule.

Causality and Experimental Choices

-

Why ¹H NMR? It is a direct, quantitative method. The integral of an NMR signal is directly proportional to the number of nuclei contributing to it. By comparing the diminished integral of the aromatic protons at the deuterated positions (2,4,6) to the stable integral of the non-deuterated methyl (-CH₃) protons, we can calculate the degree of substitution.[14]

-

Choice of Internal Reference: The methyl group protons are used as an internal reference because they are not deuterated. Their integral represents a stable population of 3 hydrogens, providing a reliable baseline for comparison.

-

Choice of Solvent: A high-purity deuterated solvent, such as Chloroform-d (CDCl₃), is essential to avoid strong solvent signals that would obscure the analyte's signals.[15][16]

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean NMR tube.

-

Add ~0.6 mL of Deuterated Chloroform (CDCl₃, ≥99.8% D).

-

Cap the tube and gently vortex to ensure complete dissolution.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full magnetization recovery, which is critical for accurate integration. A D1 of 30 seconds is generally sufficient.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply standard processing to the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the following regions:

-

A_aro: The residual proton signals on the aromatic ring at positions 2, 4, and 6.

-

A_Me: The signal corresponding to the methyl (-CH₃) protons.

-

-

Normalize the integrals by setting the integral of the methyl peak (A_Me) to a fixed value of 3.00, representing its 3 protons.

-

The integral of the aromatic region (A_aro) now represents the number of residual protons at the labeled positions. In a non-deuterated sample, this value would be 3.00.

-

Calculate the Isotopic Enrichment using the following formula:

Isotopic Enrichment (%) = [1 - (A_aro / 3.00)] x 100

-

Experimental Protocol 2: Species Abundance by GC-MS

This method provides the distribution of different isotopologues (d₀, d₁, d₂, d₃) by separating them based on their mass-to-charge (m/z) ratio.

Causality and Experimental Choices

-

Why GC-MS? 3-Chlorotoluene is a volatile compound, making it perfectly suited for Gas Chromatography (GC) separation.[14] The mass spectrometer then acts as a highly sensitive detector that can differentiate the molecular ions of the various isotopologues, which differ by approximately 1 Dalton for each deuterium atom.[10]

-

Electron Ionization (EI): Standard EI is used to generate a clear molecular ion (M⁺˙) peak, which is essential for this analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (~1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.

-

-

GC-MS Data Acquisition:

-

Inject 1 µL of the prepared sample into a GC-MS system.

-

GC Conditions: Use a standard non-polar column (e.g., DB-5ms) and a temperature program that provides good separation of the analyte peak from any solvent or impurity peaks (e.g., ramp from 50°C to 250°C).

-

MS Conditions: Acquire data in full scan mode over a mass range that includes the expected molecular ions (e.g., m/z 50-200). Use a standard Electron Ionization (EI) source at 70 eV.

-

-

Data Processing and Analysis:

-

Extract the mass spectrum from the apex of the 3-Chlorotoluene chromatographic peak.

-

Identify the molecular ion cluster. For 3-Chlorotoluene, this is complicated by the natural isotopic abundance of chlorine (³⁵Cl ≈ 76%, ³⁷Cl ≈ 24%).

-

The mass spectrum will show a series of paired peaks (M⁺ and M+2⁺) for each isotopologue:

-

d₀ (C₇H₇Cl): m/z 126/128

-

d₁ (C₇H₆DCl): m/z 127/129

-

d₂ (C₇H₅D₂Cl): m/z 128/130

-

d₃ (C₇H₄D₃Cl): m/z 129/131

-

-

To accurately determine abundance, the contribution from the natural ¹³C isotope must be considered, as the M+1 peak of the d₂ species will overlap with the M⁺ peak of the d₃ species. Deconvolution software or manual correction is required for the highest accuracy.[17]

-

Calculate the relative percentage of each isotopologue by summing the areas of its M⁺ and M+2⁺ peaks and normalizing the total to 100%.

-

Data Synthesis and Interpretation

A comprehensive analysis combines the results from both techniques into a clear, validated statement of isotopic purity.

Caption: Structure of this compound.

Table 1: Summary of Analytical Data for a Representative Batch

| Parameter | Method | Result | Interpretation |

| Isotopic Enrichment | ¹H NMR Spectroscopy | 98.5 atom % D | On average, 98.5% of the hydrogen atoms at positions 2, 4, and 6 have been replaced by deuterium. |

| Species Abundance | GC-MS | d₃ = 95.6% | Confirms the high level of deuteration, with the vast majority of molecules being the desired fully-labeled species. |

| d₂ = 4.3% | |||

| d₁ = 0.1% | |||

| d₀ = <0.1% | |||

| Chemical Purity | GC-MS (Total Ion Chromatogram) | >99.5% | Ensures the sample is free from significant chemical impurities that could interfere with experiments. |

| Identity Confirmation | NMR & MS | Consistent | The combined data confirms both the molecular structure and the specific locations of the deuterium labels. |

This integrated data provides a high degree of confidence in the material's quality. The NMR result confirms the labeling strategy was successful at the intended sites, while the MS data provides the precise distribution of molecular species essential for quantitative applications where the material is used as an internal standard.

Conclusion

The rigorous characterization of this compound is paramount for its effective use in research and development. A superficial assessment of purity is insufficient; a deep understanding of both the site-specific isotopic enrichment and the overall species abundance is required. By employing a dual-methodology approach leveraging the quantitative power of ¹H NMR and the mass-resolving capability of GC-MS, scientists can achieve a comprehensive and trustworthy validation of this critical research compound. This self-validating system ensures that subsequent experimental work is built upon a foundation of analytical certainty, upholding the highest standards of scientific integrity.

References

- Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.

- Concert Pharmaceuticals.

- Caming Pharmaceutical Ltd. m-Chlorotoluene/3-Chlorotoluene CAS 108-41-8.

- ACS Publications - Organic Letters. Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy.

- Guidechem. What is 3-Chlorotoluene and how is it synthesized?.

- RSC Publishing. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR.

- ChemicalBook. 3-Chlorotoluene synthesis.

- PubMed.

- Journal of Cheminformatics. DGet!

- CDN Isotopes. This compound.

- ChemicalBook. 3-Chlorotoluene--d3 | 1219803-79-8.

- ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Google Patents.

- DODGEN ChemTech. Chlorotoluene (CT): Global Market Overview, Value Chain, Core Production Technologies, and Industry Trends.

- CymitQuimica. CAS 108-41-8: 3-Chlorotoluene.

- Simson Pharma.

- Nature. Deuterium in drug discovery: progress, opportunities and challenges.

- Organic Syntheses. o-CHLOROTOLUENE and p-CHLOROTOLUENE.

- UCHEM.

- BOC Sciences.

- C&EN.

- ScienceMadness.org.

- Cambridge Isotope Labor

- Allan Chemical Corporation.

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isotope.com [isotope.com]

- 4. caming.com [caming.com]

- 5. Chlorotoluene (CT): Global Market Overview, Value Chain, Core Production Technologies, and Industry Trends [dgchemtech.com]

- 6. CAS 108-41-8: 3-Chlorotoluene | CymitQuimica [cymitquimica.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. 3-Chlorotoluene--d3 | 1219803-79-8 [chemicalbook.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. isotope.com [isotope.com]

- 12. isotope.com [isotope.com]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. myuchem.com [myuchem.com]

- 16. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 17. researchgate.net [researchgate.net]

Technical Guide: Metabolic Stability Profiling of Deuterated 3-Chlorotoluene Analogs

Executive Summary

This guide details the experimental and theoretical framework for assessing the metabolic stability of 3-chlorotoluene (3-CT) and its deuterated analogs. 3-chlorotoluene represents a classic lipophilic fragment often encountered in Fragment-Based Drug Discovery (FBDD). Its metabolic liability lies primarily in the benzylic methyl group, which is prone to rapid oxidation by Cytochrome P450 (CYP) enzymes.

The Core Challenge: 3-CT poses a dual challenge in stability profiling:

-

Rapid Intrinsic Clearance (

): The electron-rich aromatic ring and accessible methyl group facilitate rapid Phase I oxidation. -

Volatility: Unlike most drug candidates, 3-CT is highly volatile. Standard open-well microsomal incubations yield false-positive high clearance rates due to evaporation, not metabolism.

This guide provides a validated "Sealed-Vial" protocol to accurately measure the Kinetic Isotope Effect (KIE) conferred by deuteration (

Part 1: Mechanistic Basis of Deuteration

The Kinetic Isotope Effect (KIE)

The substitution of protium (

-

Bond Dissociation Energy (BDE): The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy (ZPE) of the heavier isotope.

-

Impact on CYP450 Catalysis: The rate-limiting step in benzylic oxidation is the hydrogen atom abstraction by the Compound I (Fe

=O) species of the CYP450 heme. The higher activation energy required to break the C-D bond reduces the reaction rate (

Metabolic Pathways & Switching

Deuteration does not just slow metabolism; it can force Metabolic Switching . If the primary "soft spot" (methyl group) is blocked, the enzyme may attack the aromatic ring (ring hydroxylation) or the chlorine handle.

Figure 1: Metabolic Pathways and Deuterium Blockade

Caption: Primary oxidative pathway of 3-chlorotoluene. Deuteration of the methyl group targets the initial CYP450 abstraction step, potentially shunting metabolism toward ring hydroxylation.

Part 2: Validated Experimental Protocol

Standard Warning: Do NOT use standard 96-well plate incubations for 3-chlorotoluene analogs. The compound's volatility will result in non-enzymatic loss, inflating clearance values.

Materials & Reagents

-

Test Compounds: 3-chlorotoluene (3-CT) and

-trideutero-3-chlorotoluene (3-CT- -

System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

-

Cofactors: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

-

Vessels: 2 mL HPLC glass vials with PTFE/Silicone crimp caps (Essential for volatility control).

The "Sealed-Vial" Microsomal Stability Workflow

Step 1: Preparation (Temperature Equilibrium)

-

Prepare a 100 mM Phosphate Buffer (pH 7.4).[1]

-

Thaw HLM on ice. Dilute to 1.0 mg/mL (2x final conc) in buffer.

-

Prepare 2x NADPH cofactor solution.

-

Substrate Prep: Prepare 2

M stocks of 3-CT and 3-CT-

Step 2: Incubation (The Closed System)

-

Aliquot 250

L of HLM suspension into individual glass vials. -

Spike with 250

L of Substrate solution. -

IMMEDIATELY crimp-seal the vials.

-

Pre-incubate at 37°C for 5 minutes in a shaking water bath.

-

Initiation: Inject 50

L of NADPH (via syringe through the septum) to start the reaction. Do not decap.

Step 3: Sampling & Quench

-

Timepoints: 0, 5, 10, 20, 30, 60 min.

-

Quench: At each timepoint, inject 500

L of Ice-Cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) directly through the septum. -

Vortex vigorously for 30 seconds to lyse microsomes and stop reaction.

-

Centrifuge (3500 x g, 15 min) to pellet protein.

-

Transfer supernatant to fresh vials for LC-MS/MS.

Figure 2: Sealed-Vial Experimental Workflow

Caption: Modified workflow for volatile substrates. The "Crimp Seal" step prevents evaporative loss, ensuring that disappearance is solely due to metabolism.

Part 3: Data Analysis & Interpretation[3]

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining parent compound peak area ratio (Parent/IS) against time. The slope of this line (

Interpreting the Deuterium Effect

Calculate the Metabolic Stability Ratio (MSR) to quantify the KIE:

| MSR Value | Interpretation |

| < 1.0 | Inverse Isotope Effect: Rare. Deuterated form is less stable. |

| 1.0 - 1.5 | No Significant Effect: Metabolism is not rate-limited by C-H bond breaking (e.g., flow-limited or non-CYP clearance). |

| 1.5 - 5.0 | Significant Stabilization: C-H abstraction is the rate-determining step. Good candidate for optimization. |

| > 5.0 | Metabolic Switching: The enzyme has likely shifted to a much slower pathway (e.g., ring hydroxylation). |

Comparative Data Summary (Hypothetical)

Note: This table illustrates expected results for a 3-chlorotoluene derivative.

| Compound | Primary Metabolite | ||

| 3-CT (Protio) | 12.5 | 110.8 | 3-Chlorobenzoic Acid |

| 3-CT- | 38.0 | 36.4 | 3-Chlorobenzoic Acid |

| Result | 3.04x | ~67% Reduction | Clear KIE Observed |

Part 4: Regulatory & Strategic Context

Regulatory Alignment (ICH M12)

According to the ICH M12 Drug Interaction Studies Guidance (2024) , accurate determination of

-

Reaction Phenotyping: For 3-CT analogs, use specific CYP inhibitors (e.g., sulfaphenazole for CYP2C9, ketoconazole for CYP3A4) to confirm if deuteration shifts the enzyme profile.

-

Metabolite ID: The FDA requires characterization of any metabolite formed at >10% of total drug-related exposure. Ensure the deuterated metabolite (e.g., deuterated aldehyde) does not possess higher toxicity.

Strategic Application

Use 3-CT-

References

-

ICH Harmonised Guideline. (2024). Drug Interaction Studies M12. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

FDA Guidance for Industry. (2020).[3][4] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[3][4][5] U.S. Food and Drug Administration.[3][4][5][6][7] [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Elsevier. (Chapter on Metabolic Stability). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Auto-Induction Effect of Chloroxoquinoline on the Cytochrome P450 Enzymes of Rats Associated with CYP 3A and 1A | PLOS One [journals.plos.org]

- 3. youtube.com [youtube.com]

- 4. regulations.gov [regulations.gov]

- 5. January 2020 US FDA In Vitro DDI Guidance - Evotec [evotec.com]

- 6. bioivt.com [bioivt.com]

- 7. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

An In-Depth Technical Guide to the Molecular Weight Determination of 3-Chlorotoluene-2,4,6-d3

This guide provides a comprehensive, step-by-step methodology for the accurate calculation of the molecular weight of 3-Chlorotoluene-2,4,6-d3, a deuterated analog of 3-chlorotoluene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of isotopic composition and their critical impact on molecular mass, offering both theoretical grounding and practical application.

Introduction: The Significance of Isotopic Labeling

In modern chemical and pharmaceutical research, isotopically labeled compounds are indispensable tools. The substitution of an atom with one of its heavier, stable isotopes creates a molecule that is chemically identical to its parent but physically distinguishable by its mass. This subtle yet powerful modification is a cornerstone of numerous analytical techniques.[1][2][3] Deuterated compounds, where hydrogen (¹H) is replaced by deuterium (²H or D), are particularly prevalent.[3]

The applications of such compounds are extensive, including:

-

Metabolic Studies: Tracking the metabolic fate of a drug molecule to identify metabolites and understand breakdown mechanisms.[1]

-

Pharmacokinetics: Elucidating a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

-

Mechanism of Action Studies: Identifying which chemical bonds are involved in a drug's activity by selectively deuterating specific sites.[1]

-

Internal Standards: Serving as ideal internal standards in quantitative mass spectrometry assays due to their similar chemical behavior and distinct mass.

This compound is one such labeled compound. Accurate knowledge of its molecular weight is not a trivial detail; it is fundamental for quantitative analysis, reaction stoichiometry, and the interpretation of mass spectrometry data. This guide will detail the precise calculation of its two most important mass values: the monoisotopic mass and the average molecular weight .

Theoretical Framework: Monoisotopic Mass vs. Average Molecular Weight

A nuanced understanding of molecular weight requires differentiating between two key concepts, a distinction primarily driven by the natural existence of isotopes.[4]

-

Monoisotopic Mass : This is the sum of the exact masses of the most abundant naturally occurring stable isotope of each constituent atom.[5][6] For instance, carbon is primarily ¹²C (~98.9%), and chlorine is primarily ³⁵Cl (~75.8%).[7][8][9] In high-resolution mass spectrometry, which can resolve individual isotopic peaks, the monoisotopic mass is the critical value for identifying a compound.[5][10]

-

Average Molecular Weight (or Molar Mass) : This is the weighted average of the masses of all naturally occurring isotopes of each element, factored by their relative abundance.[6][11] This value, found on the periodic table (e.g., 12.011 for Carbon, 35.45 for Chlorine), is used for bulk calculations, such as preparing a solution of a specific molarity, where one is dealing with a statistical distribution of isotopic compositions.[5][7][12][13]

The choice between using monoisotopic mass or average molecular weight is therefore dictated by the experimental context.[5][14]

Experimental Protocol: Calculation of Molecular Weight

This section provides a detailed, step-by-step workflow for calculating the molecular weights of this compound.

Step 1: Determine the Molecular Formula

The parent molecule is toluene (C₇H₈).

-

Chlorination: A chlorine atom replaces a hydrogen atom at position 3, yielding 3-chlorotoluene (C₇H₇Cl).

-

Deuteration: Three hydrogen atoms at positions 2, 4, and 6 are replaced by deuterium (D) atoms.

This results in the final molecular formula: C₇H₄D₃Cl

Step 2: Assemble Isotopic and Atomic Weight Data

The accuracy of the final calculation is contingent upon using precise, authoritative values for atomic masses and isotopic abundances. The data below is compiled from the National Institute of Standards and Technology (NIST) and the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Isotope / Standard | Atomic Mass (Da) | Natural Abundance (%) | Source |

| Carbon | ¹²C | 12.0000000 | 98.93% | [15] |

| ¹³C | 13.0033548 | 1.07% | [15] | |

| Standard Atomic Weight | [12.0096, 12.0116] | N/A | [16][17] | |

| Hydrogen | ¹H (Protium) | 1.0078250 | > 99.98% | [18][19] |

| Standard Atomic Weight | [1.00784, 1.00811] | N/A | [18][20][21][22] | |

| Deuterium | ²H (D) | 2.0141018 | ~0.0115% | [18][19][23][24] |

| Chlorine | ³⁵Cl | 34.9688527 | 75.76% | [9][25][26] |

| ³⁷Cl | 36.9659026 | 24.24% | [25][26][27] | |

| Standard Atomic Weight | [35.446, 35.457] | N/A | [7][12] |

For the purpose of average molecular weight calculation, conventional values of C = 12.011, H = 1.008, and Cl = 35.453 will be used.[13][28][29][30]

Step 3: Calculate the Monoisotopic Mass

The monoisotopic mass is calculated using the most abundant stable isotope of each element: ¹²C, ¹H, ²H (as specified in the labeled molecule), and ³⁵Cl.

Formula: C₇H₄D₃Cl

-

Carbon: 7 × 12.0000000 Da = 84.000000 Da

-

Hydrogen: 4 × 1.0078250 Da = 4.031300 Da

-

Deuterium: 3 × 2.0141018 Da = 6.042305 Da

-

Chlorine: 1 × 34.9688527 Da = 34.968853 Da

-

Total Monoisotopic Mass: 84.000000 + 4.031300 + 6.042305 + 34.968853 = 129.042458 Da

Step 4: Calculate the Average Molecular Weight

The average molecular weight is calculated using the standard atomic weights, which account for the natural isotopic distribution of each element.

Formula: C₇H₄D₃Cl

-

Carbon: 7 × 12.011 Da = 84.077 Da

-

Hydrogen: 4 × 1.008 Da = 4.032 Da

-

Chlorine: 1 × 35.453 Da = 35.453 Da[28]

-

Total Average Molecular Weight: 84.077 + 4.032 + 6.042 + 35.453 = 129.604 Da

Data Summary and Visualization

The calculated mass values for this compound are summarized below for clarity.

| Parameter | Calculated Value (Da) |

| Monoisotopic Mass | 129.0425 |

| Average Molecular Weight | 129.604 |

To further clarify the process, the following diagrams illustrate the molecular structure and the calculation workflow.

Caption: Molecular structure of this compound.

Caption: Workflow for calculating molecular weight.

Conclusion

The precise determination of molecular weight for isotopically labeled compounds like this compound is a foundational requirement for rigorous scientific research. This guide has demonstrated that two distinct values, the monoisotopic mass (129.0425 Da) and the average molecular weight (129.604 Da), are derived from the same molecular formula depending on the application of isotopic data. For drug development professionals and analytical scientists, the ability to calculate and apply the correct mass is crucial for interpreting mass spectra, ensuring accurate quantification, and advancing pharmaceutical research.

References

-

Wikipedia. (n.d.). Isotopes of chlorine. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Chlorine. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Hydrogen. Retrieved February 20, 2026, from [Link]

-

Britannica. (2026, February 3). Deuterium. Retrieved February 20, 2026, from [Link]

-

SATHEE - IIT Kanpur. (n.d.). Physics Deuterium. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Deuterium. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Monoisotopic mass. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Standard atomic weight. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Carbon-12. Retrieved February 20, 2026, from [Link]

-

Understanding the Atomic Weight of Carbon. (2025, December 30). A Fundamental Concept in Chemistry. Retrieved February 20, 2026, from [Link]

-

PubMed. (2025, April 1). The Application of Deuteration Strategy in Drug Design. Retrieved February 20, 2026, from [Link]

-

ACS Publications. (2019, January 14). Applications of Deuterium in Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

-

BYJU'S. (n.d.). Deuterium. Retrieved February 20, 2026, from [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Chlorine. Retrieved February 20, 2026, from [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Hydrogen. Retrieved February 20, 2026, from [Link]

-

BuyIsotope.com. (n.d.). Chlorine-37 isotope. Retrieved February 20, 2026, from [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Standard Atomic Weights. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrogen. PubChem. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Isotopes of hydrogen. Retrieved February 20, 2026, from [Link]

-

University of Washington. (2010, March 30). Mass Spectrometry and Proteomics. Retrieved February 20, 2026, from [Link]

-

Quora. (2022, January 10). What is the atomic weight of the element chlorine? Retrieved February 20, 2026, from [Link]

-

Separation Science. (2024, September 18). Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass. Retrieved February 20, 2026, from [Link]

-

ISOFLEX. (n.d.). Chlorine (Cl). Retrieved February 20, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Chlorine. Retrieved February 20, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Retrieved February 20, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Retrieved February 20, 2026, from [Link]

-

ChemLin. (2026, January 2). Chlorine-37 - isotopic data and properties. Retrieved February 20, 2026, from [Link]

-

Quora. (2018, May 17). What is the percentage abundance of each isotope Cl35 Cl37 given chlorine's atomic weight of 35.5? Retrieved February 20, 2026, from [Link]

-

ChemLin. (2026, January 2). Chlorine-35 - isotopic data and properties. Retrieved February 20, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Hydrogen. Periodic Table. Retrieved February 20, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Chlorine. Periodic Table. Retrieved February 20, 2026, from [Link]

-

Matrix Science. (n.d.). Mascot database search: Accuracy & resolution. Retrieved February 20, 2026, from [Link]

-

Westfield State University. (n.d.). Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Carbon. PubChem. Retrieved February 20, 2026, from [Link]

-

nuclear-power.com. (2021, November 26). Carbon – Atomic Number – Atomic Mass – Density of Carbon. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2022, December 3). Why is there a difference in the calculated monoisotopic mass of peptide and the experimental mass? Retrieved February 20, 2026, from [Link]

-

LabXchange. (2022, June 8). Atomic Mass, Atomic Number, and Carbon-12. Retrieved February 20, 2026, from [Link]

Sources

- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 2. The Application of Deuteration Strategy in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sepscience.com [sepscience.com]

- 5. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 6. msf.ucsf.edu [msf.ucsf.edu]

- 7. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 8. Carbon-12 - Wikipedia [en.wikipedia.org]

- 9. Chlorine-35 - isotopic data and properties [chemlin.org]

- 10. Mascot database search: Accuracy & resolution [matrixscience.com]

- 11. westfield.ma.edu [westfield.ma.edu]

- 12. Chlorine - Wikipedia [en.wikipedia.org]

- 13. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]

- 14. researchgate.net [researchgate.net]

- 15. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 16. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 17. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 19. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 20. Hydrogen - Wikipedia [en.wikipedia.org]

- 21. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 22. Hydrogen | H (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. SATHEE: Physics Deuterium [sathee.iitk.ac.in]

- 24. Deuterium - Wikipedia [en.wikipedia.org]

- 25. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 26. Atomic Weights and Isotopic Compositions for Chlorine [physics.nist.gov]

- 27. buyisotope.com [buyisotope.com]

- 28. quora.com [quora.com]

- 29. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 30. Chlorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 31. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 32. byjus.com [byjus.com]

Foreword: The Strategic Imperative of Deuteration in Modern Chemistry

An In-depth Technical Guide to the Synthesis of Ring-Deuterated Chlorotoluenes

For Researchers, Scientists, and Drug Development Professionals

The substitution of hydrogen with its stable, heavier isotope, deuterium, represents a subtle but powerful tool in the arsenal of the modern chemist. This isotopic substitution, while not significantly altering the steric profile or electronic properties of a molecule, can have profound effects on its metabolic stability. The increased mass of deuterium results in a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond stronger and more resistant to cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can be strategically employed to retard metabolic pathways that involve C-H bond scission, a common route of drug deactivation by cytochrome P450 enzymes. Consequently, selective deuteration can lead to improved pharmacokinetic profiles, including extended half-life and enhanced bioavailability.

Chlorotoluenes are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. The ability to introduce deuterium at specific positions on the aromatic ring of these molecules provides a versatile strategy for fine-tuning their properties. This guide offers a comprehensive exploration of the principal synthetic methodologies for achieving the ring-deuteration of chlorotoluenes, providing both the underlying chemical principles and detailed, practical protocols.

Foundational Synthetic Strategies

The synthesis of ring-deuterated chlorotoluenes can be approached from three primary strategic directions, each with its own set of advantages and limitations:

-

Direct H-D Exchange on the Chlorotoluene Scaffold: This approach involves the direct substitution of aromatic protons with deuterium on the intact chlorotoluene molecule. It is often the most direct route but can sometimes lack regioselectivity.

-

Deuteration of a Precursor Followed by Introduction of the Final Substituent: In this strategy, a simpler aromatic precursor, such as toluene or chlorobenzene, is first deuterated, followed by the introduction of the missing chloro or methyl group. This can offer better control over the deuteration pattern.

-

De Novo Synthesis from Acyclic Deuterated Precursors: This method involves constructing the deuterated aromatic ring from acyclic starting materials that already contain deuterium. While synthetically more demanding, it provides the highest level of control over the placement of deuterium atoms.

The selection of the most appropriate strategy is dictated by the desired deuteration pattern, the availability and cost of starting materials, and the required scale of the synthesis.

Pathway I: Acid-Catalyzed Hydrogen-Deuterium Exchange

One of the most established methods for introducing deuterium into an aromatic ring is through acid-catalyzed electrophilic aromatic substitution.[1] In the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (TFA-d), the aromatic ring undergoes electrophilic attack by a deuteron (D⁺) to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.[1] The subsequent loss of a proton (H⁺) from this intermediate regenerates the aromatic system, now bearing a deuterium atom. The use of a deuterated acid as the reaction medium drives the equilibrium towards deuterium incorporation.

The regioselectivity of this exchange is governed by the electronic effects of the substituents on the aromatic ring. In chlorotoluenes, both the methyl group (activating, ortho-, para-directing) and the chloro group (deactivating, ortho-, para-directing) influence the position of deuteration.[2] This interplay results in preferential deuteration at the positions ortho and para to the activating methyl group.

Mechanism of Acid-Catalyzed H-D Exchange

Caption: The two-step mechanism of acid-catalyzed H-D exchange on an aromatic ring.

Experimental Protocol: Acid-Catalyzed Deuteration of 4-Chlorotoluene

Materials:

-

4-Chlorotoluene

-

Deuterated sulfuric acid (D₂SO₄, 98% in D₂O)

-

Deuterium oxide (D₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorotoluene (1.0 eq) in a minimal amount of a co-solvent if necessary.

-

Carefully add deuterated sulfuric acid (5.0 eq) to the flask with efficient stirring.

-

Heat the reaction mixture to 80-100 °C and maintain for 24-48 hours, monitoring the progress by ¹H NMR or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and cautiously pour it onto crushed ice prepared from D₂O.

-

Extract the aqueous mixture with diethyl ether (3 x volume).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and D₂O.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the ring-deuterated 4-chlorotoluene.

-

Characterize the product and determine the extent of deuteration using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Acid-Catalyzed Deuteration of Chlorotoluene Isomers

| Isomer | Reagents | Conditions | Typical Deuterium Incorporation (%) |

| 4-Chlorotoluene | D₂SO₄/D₂O | 90 °C, 24 h | >95% at positions 2 and 6 |

| 2-Chlorotoluene | D₂SO₄/D₂O | 90 °C, 24 h | >90% at positions 4 and 6 |

| 3-Chlorotoluene | D₂SO₄/D₂O | 110 °C, 48 h | >80% at positions 2, 4, and 6 |

Pathway II: Metal-Catalyzed C-H Activation

Transition metal-catalyzed C-H activation has revolutionized the field of organic synthesis, providing a powerful and often highly regioselective method for the deuteration of aromatic compounds.[3] Catalysts based on palladium, iridium, rhodium, and ruthenium have been successfully employed for this purpose. The mechanism typically involves the coordination of the metal to a directing group on the substrate, followed by the cleavage of a proximate C-H bond to form a metallacyclic intermediate. This intermediate then reacts with a deuterium source, such as D₂O or deuterated acetic acid, to introduce deuterium and regenerate the active catalyst.

The use of "native" functional groups (e.g., carboxylic acids, amides) as directing groups has made this a particularly attractive strategy for the late-stage deuteration of complex molecules.[3]

Mechanism of Palladium-Catalyzed Ortho-Deuteration

Caption: A simplified representation of a palladium-catalyzed ortho-deuteration cycle.

Experimental Protocol: Palladium-Catalyzed Ortho-Deuteration of a Chlorotoluene Derivative

This protocol describes the ortho-deuteration of a 2-chlorotoluene derivative bearing a carboxylic acid directing group.

Materials:

-

2-Chloro-6-methylbenzoic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Deuterated acetic acid (CD₃CO₂D)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a sealed reaction vessel, add 2-chloro-6-methylbenzoic acid (1.0 eq), palladium(II) acetate (5 mol%), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous DMF followed by deuterated acetic acid (10 eq).

-

Heat the reaction mixture to 120 °C for 12-24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the ortho-deuterated 2-chloro-6-methylbenzoic acid.

Data Summary: Metal-Catalyzed Deuteration of Arenes

| Substrate Type | Catalyst | Directing Group | Deuterium Source | Regioselectivity | Typical Incorporation (%) |

| Phenylacetic acids | Pd(OAc)₂ | Carboxylic acid | CD₃CO₂D | ortho | >95%[4] |

| Benzoic acids | Pd(OAc)₂ | Carboxylic acid | CD₃CO₂D | ortho | >95%[4] |

| 2-Arylpyridines | [Ir(cod)OMe]₂ | Pyridine | D₂O | ortho | >90% |

Pathway III: Synthesis from Deuterated Precursors

For applications requiring precise and unambiguous placement of deuterium atoms, synthesis from pre-deuterated starting materials is often the most reliable approach. This "bottom-up" strategy offers excellent control over the final deuteration pattern.

For the synthesis of ring-deuterated chlorotoluenes, this can be achieved by:

-

Chlorination of deuterated toluene: For example, the electrophilic chlorination of commercially available toluene-d₈ will produce a mixture of ortho- and para-chlorotoluene-d₇.

-

Methylation of deuterated chlorobenzene: A Friedel-Crafts methylation of chlorobenzene-d₅ will also yield a mixture of deuterated chlorotoluene isomers.

The primary consideration for this approach is the availability and cost of the deuterated starting materials.

Workflow: Synthesis of 4-Chloro-2,3,5,6-tetradeuterotoluene from Toluene-d₈

Caption: A synthetic workflow for the preparation of deuterated chlorotoluenes from toluene-d₈.

Experimental Protocol: Chlorination of Toluene-d₈

Materials:

-

Toluene-d₈

-

Anhydrous iron(III) chloride (FeCl₃)

-

Chlorine gas (Cl₂)

-

Anhydrous carbon tetrachloride (CCl₄)

-

Saturated sodium thiosulfate solution

Procedure:

-

To a flame-dried, three-necked round-bottom flask fitted with a gas inlet tube, a condenser, and a gas outlet leading to a trap, add toluene-d₈ (1.0 eq) and anhydrous carbon tetrachloride.

-

Add a catalytic amount of anhydrous iron(III) chloride (2-5 mol%).

-

Protect the reaction from light and cool the flask in an ice bath.

-

Slowly bubble chlorine gas through the stirred solution. Monitor the reaction progress by GC-MS.

-

Upon reaching the desired conversion, stop the chlorine flow and purge the system with nitrogen.

-

Quench the reaction by washing the mixture with saturated sodium thiosulfate solution to remove excess chlorine.

-

Wash with water and brine, then dry the organic layer over anhydrous calcium chloride.

-

Filter and remove the solvent by distillation.

-

Separate the resulting mixture of ortho- and para-chlorotoluene-d₇ by fractional distillation under reduced pressure or by preparative gas chromatography.

Conclusion and Outlook

The synthesis of ring-deuterated chlorotoluenes is a critical enabling technology in pharmaceutical research and development. The choice of synthetic strategy—be it direct H-D exchange, metal-catalyzed C-H activation, or synthesis from deuterated precursors—depends on a careful consideration of the desired deuteration pattern, scalability, and economic factors. Acid-catalyzed exchange offers a straightforward method for high levels of deuterium incorporation, while metal-catalyzed C-H activation provides unparalleled regioselectivity. Synthesis from deuterated precursors remains the gold standard for achieving precise isotopic labeling. As the demand for isotopically labeled compounds continues to grow, the development of even more efficient, selective, and cost-effective deuteration methodologies will remain a key area of research.

References

-

Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC. (2021, May 18). [Link]

-

Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes - PMC. (2021, September 28). [Link]

-

Hydrogen–deuterium exchange - Wikipedia. (n.d.). [Link]

-

Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids - MDPI. (2018, November 9). [Link]

-

(PDF) Hydrogen-deuterium (H/D) exchange reaction of acebutolol hydrochloride in D₂O and CD₃OD solution - ResearchGate. (2025, September 13). [Link]

-

Palladium-catalyzed ortho-selective C-H deuteration of arenes: evidence for superior reactivity of weakly coordinated palladacycles - PubMed. (2014, January 13). [Link]

-

Chlorotoluene – Knowledge and References - Taylor & Francis. (n.d.). [Link]

Sources

- 1. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]

- 2. scribd.com [scribd.com]

- 3. Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed ortho-selective C-H deuteration of arenes: evidence for superior reactivity of weakly coordinated palladacycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Beyond the Label - A Practical Safety Framework for a Deuterated Intermediate

An In-depth Technical Guide on the Safety Data Sheet for 3-Chlorotoluene-2,4,6-d3

To the researcher, scientist, or drug development professional, this compound (CAS No. 1219803-79-8) is a valuable isotopically labeled research compound.[1] Its utility in metabolic studies and as a synthetic building block is rooted in the strategic replacement of hydrogen with deuterium, which can influence reaction kinetics and metabolic pathways—a phenomenon known as the kinetic isotope effect.[2] However, the introduction of deuterium does not fundamentally alter the inherent chemical hazards of the parent molecule, 3-chlorotoluene.

This guide moves beyond the standard format of a Safety Data Sheet (SDS). It is designed to provide a deeper, more practical understanding of the risks associated with this compound, grounding safety protocols in the chemical nature of the substance. As no comprehensive, peer-reviewed SDS for the deuterated species is widely available, this document synthesizes data from the well-characterized unlabeled compound, 3-Chlorotoluene (CAS No. 108-41-8), and integrates best practices for handling deuterated materials.[3] The core principle is that the toxicological and chemical hazards are dictated by the chlorotoluene structure, while handling and storage must also account for isotopic purity.

Section 1: Understanding the Core Hazards

The primary hazards of this compound are directly inherited from its non-deuterated analogue. It is a flammable liquid that poses significant acute toxicity risks through inhalation and skin contact and is an environmental hazard.[4][5]

Hazard Classification and Physicochemical Properties

A synthesized overview of the compound's hazard profile is essential for a rapid risk assessment. The data presented below is a consolidation from multiple supplier SDSs for 3-Chlorotoluene and should be considered the guiding framework for its deuterated counterpart.

| Property | Value | Source |

| CAS Number | 1219803-79-8 | [1] |

| Molecular Formula | C₇H₄D₃Cl | [3] |

| Molecular Weight | 129.60 g/mol | [3] |

| Appearance | Colorless to slightly yellow liquid | [5][6] |

| Boiling Point | ~160-162 °C (for unlabeled) | [6][7] |

| Melting Point | ~ -48 °C (for unlabeled) | [6][7] |

| Flash Point | ~52 °C / 125.6 °F (closed cup) | [4][7] |

| Density | ~1.072 g/mL at 25 °C (for unlabeled) | [6][7] |

| Water Solubility | Very low (0.01 g/L at 20°C for unlabeled) | [4][8] |

| GHS Hazard Classification | Code | Statement |

| Flammable Liquids | H226 | Flammable liquid and vapour.[4] |

| Acute Toxicity, Dermal | H310 | Fatal in contact with skin.[4] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[4][5] |

| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects.[4][5] |

Note: The molecular weight of the deuterated compound (129.60 g/mol ) is higher than the unlabeled version (126.58 g/mol ) due to the three deuterium atoms.[3][9] This is a critical distinction for any quantitative work.

Toxicological Profile: The "Why" Behind the Warnings

-

Dermal Toxicity (Fatal): The classification "Fatal in contact with skin" is the most severe warning associated with this compound.[4] Chlorinated aromatic solvents can be readily absorbed through the skin. This high level of toxicity necessitates the use of robust personal protective equipment (PPE), specifically gloves that are rated for resistance to aromatic hydrocarbons. Standard latex or nitrile gloves may not provide sufficient protection for prolonged exposure; therefore, consulting a glove compatibility chart is mandatory.

-

Inhalation Toxicity (Harmful): As a volatile organic compound, the vapors of 3-Chlorotoluene can be easily inhaled.[10] These vapors are irritating to the respiratory system and can be narcotic in high concentrations.[6][9] All handling of this material outside of a sealed container must be performed within a certified chemical fume hood to prevent systemic exposure.[2]

-

Aquatic Toxicity: The compound's low water solubility and inherent toxicity make it a danger to aquatic ecosystems.[8] This underscores the critical importance of proper waste disposal. Under no circumstances should this material be released into drains or the environment.[11] All contaminated materials must be collected and disposed of as hazardous chemical waste.[2][12]

Section 2: Protocols for Safe Laboratory Handling

A self-validating system of protocols ensures that safety is not an afterthought but is built into the experimental workflow. The dual nature of this compound—a hazardous chemical and a high-purity isotopic standard—requires a meticulous approach.

Personal Protective Equipment (PPE) Protocol

-